4,5-Dichloro-2-hydroxybenzaldehyde
Overview
Description
4,5-Dichloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4Cl2O2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde has been described in several studies. For instance, one study describes the chemical reactivity of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a related compound, in various tissues . Another study discusses the synthesis of Schi base ligands by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol, 6-amino-2,4-dichloro-3-methylphenol, 2-amino-6-chloro-4-nitrophenol, 2-aminophenol .Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-hydroxybenzaldehyde has been analyzed in several studies . The compound exhibits a layer crystal structure; molecules within each layer are linked by weak C-H⋯O intermolecular hydrogen bonds. There is also an intramolecular O-H⋯O hydrogen bond .Chemical Reactions Analysis
The chemical reactions involving 4,5-Dichloro-2-hydroxybenzaldehyde are complex and varied. The compound has been used in various chemical reactions, as described in several studies .Physical And Chemical Properties Analysis
4,5-Dichloro-2-hydroxybenzaldehyde is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It has a molecular weight of 191.01 g/mol .Scientific Research Applications
- Summary of the Application: 4,5-Dichloro-2-hydroxybenzaldehyde is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have shown potent biological applications .
- Methods of Application or Experimental Procedures: The Schiff base ligands are synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives. These ligands then coordinate with metal ions in a 1:1 molar ratio to form the transition metal complexes .
- Results or Outcomes: The synthesized metal(II) complexes were found to be highly potent in vitro antioxidants. They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. Cu(II) complexes were the most potent, having IC50 values in the range of 2.98 to 3.89 μM . The metal(II) complexes also showed more potent antimicrobial activities than the free Schiff base ligands .
Safety And Hazards
properties
IUPAC Name |
4,5-dichloro-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJTHXDHLQJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336013 | |
Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-hydroxybenzaldehyde | |
CAS RN |
84388-68-1 | |
Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.